![molecular formula C20H16 B135134 6,8-Dimetilbenz[a]antraceno CAS No. 317-64-6](/img/structure/B135134.png)
6,8-Dimetilbenz[a]antraceno
Descripción general
Descripción
6,8-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon known for its significant role in scientific research, particularly in the study of carcinogenesis. This compound is structurally characterized by a benzene ring fused to an anthracene moiety with methyl groups attached at the 6th and 8th positions.
Aplicaciones Científicas De Investigación
6,8-Dimethylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of chemical carcinogenesis. Some key applications include:
Chemistry: Used to study the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: Employed in research on DNA adduct formation and mutagenesis.
Medicine: Utilized in cancer research to induce tumors in animal models, aiding in the study of cancer development and potential treatments.
Industry: Limited industrial applications, primarily used in research settings.
Mecanismo De Acción
Target of Action
The primary target of 6,8-Dimethylbenz[a]anthracene, also known as 7,12-Dimethylbenz[a]anthracene (DMBA), is the immune system, specifically the T helper lymphocytes . DMBA is an immunosuppressor and a potent organ-specific laboratory carcinogen . It serves as a tumor initiator, affecting both humoral and cell-mediated immunity .
Mode of Action
DMBA interacts with its targets, the T helper lymphocytes, by inhibiting the production of interleukin 2 . This suppression of interleukin 2 production results in the modulation of lymphocyte function, leading to immunosuppression .
Biochemical Pathways
DMBA affects the interleukin 2/interleukin 2 receptor pathway . The suppression of this pathway leads to the immunosuppression observed in DMBA exposure . Additionally, DMBA metabolites dependent on microsomal epoxide hydrolase (mEH) have been detected, suggesting the involvement of mEH in the splenic activation of DMBA for immunotoxicity .
Pharmacokinetics
It is known that dmba is metabolized in the body, with metabolites dependent on meh detected in spleen microsomes .
Result of Action
The result of DMBA’s action is the suppression of both humoral and cell-mediated immunity . This immunosuppression is unaccompanied by any significant alteration in splenic lymphocyte subpopulation composition, suggesting that the immune deficit is due to a modulation of lymphocyte function . In addition, DMBA causes a dose-dependent decrease in spleen weights .
Action Environment
It is known that dmba is a polycyclic aromatic hydrocarbon (pah), which are environmental pollutants generated by incomplete combustion of fuels, wood, and other organic matter . Therefore, exposure to these pollutants could potentially increase the risk of DMBA-induced immunosuppression.
Análisis Bioquímico
Biochemical Properties
6,8-Dimethylbenz[a]anthracene interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be metabolized by microsomal epoxide hydrolase (mEH), an enzyme involved in the detoxification of xenobiotics . The compound’s interactions with these biomolecules can influence biochemical reactions and contribute to its biological effects.
Cellular Effects
The cellular effects of 6,8-Dimethylbenz[a]anthracene are complex and can vary depending on the specific cell type and context. For example, it has been shown to induce hepatotoxicity and nephrotoxicity in Swiss albino mice . This suggests that 6,8-Dimethylbenz[a]anthracene can influence cell function and impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
6,8-Dimethylbenz[a]anthracene is involved in various metabolic pathways. It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels. For example, it is metabolized by mEH, suggesting its involvement in the detoxification pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of 6,8-Dimethylbenz[a]anthracene is less common due to its primary use in research rather than commercial applications. when produced, it follows similar synthetic routes as described above, with stringent control over reaction conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dimethylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated aromatic compounds.
Substitution: Brominated or nitrated derivatives of 6,8-Dimethylbenz[a]anthracene.
Comparación Con Compuestos Similares
7,12-Dimethylbenz[a]anthracene: Another dimethyl derivative of benz[a]anthracene, known for its potent carcinogenic properties.
Benz[a]anthracene: The parent compound without methyl substitutions, also studied for its carcinogenic potential.
9,10-Dimethyl-1,2-benzanthracene: A structurally similar compound with methyl groups at different positions.
Uniqueness: 6,8-Dimethylbenz[a]anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. The position of the methyl groups affects the compound’s ability to form DNA adducts and its overall carcinogenic potential.
Propiedades
IUPAC Name |
6,8-dimethylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-6-5-8-16-11-20-17-9-4-3-7-15(17)10-14(2)19(20)12-18(13)16/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSHSQPYUKVYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C(=CC4=CC=CC=C4C3=CC2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185593 | |
| Record name | Benz(a)anthracene, 6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317-64-6 | |
| Record name | 6,8-Dimethylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dimethylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benz(a)anthracene, 6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-E63 6,8-DIMETHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,8-DIMETHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII8T8I2EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research focuses on the synthesis of a fluorinated derivative of 6,8-Dimethylbenz[a]anthracene. Why might researchers be interested in adding a fluorine atom to this molecule?
A1: Introducing a fluorine atom to a molecule like 6,8-Dimethylbenz[a]anthracene can significantly alter its chemical and biological properties. [] This modification can influence the molecule's:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


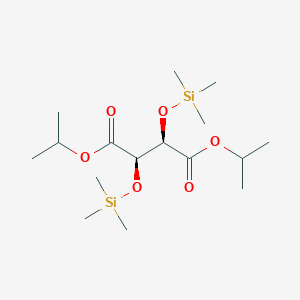
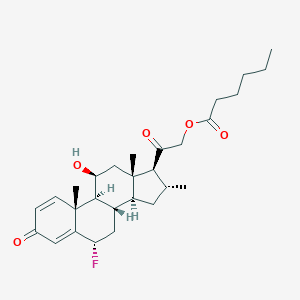
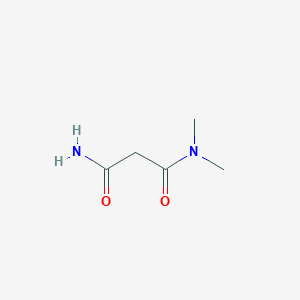
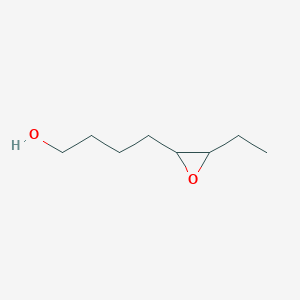

![4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)
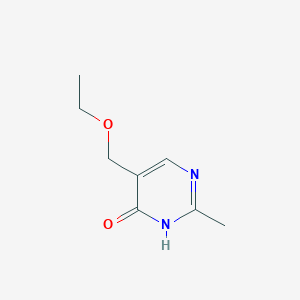

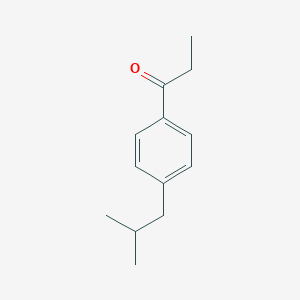
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)
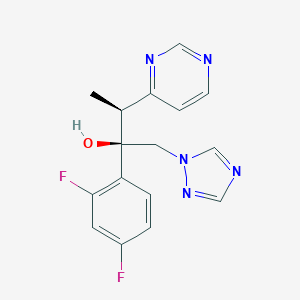
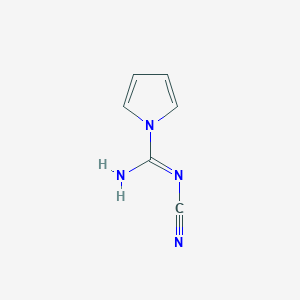
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
